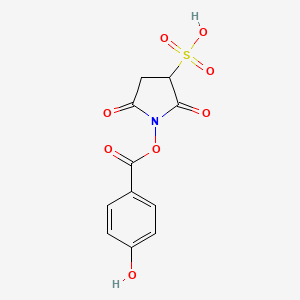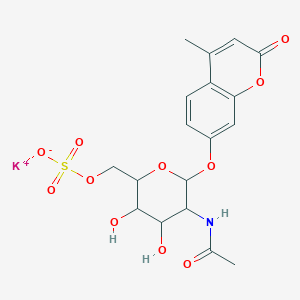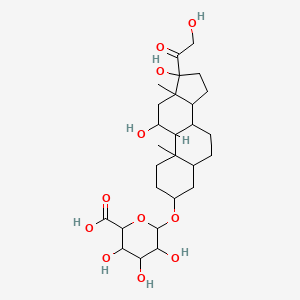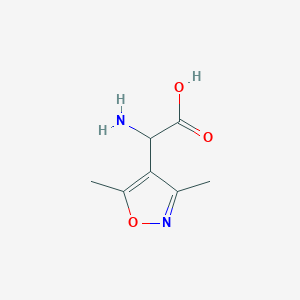
2-Amino-2-(3-methylthiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-methylthiophen-2-yl)acetamide: , also known by its IUPAC name amino(3-methyl-2-thienyl)acetic acid , is a chemical compound with the molecular formula C7H9NO2S. It has a molecular weight of 171.22 g/mol . This compound features an amino group (NH2) and a thienyl ring, making it an interesting target for research and applications.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 2-Amino-2-(3-methylthiophen-2-yl)acetamide involves several steps. One common approach is through the reaction of 3-methylthiophene-2-carboxylic acid with ammonia or an amine, followed by acetylation of the amino group. The detailed reaction conditions and mechanisms can vary, but this general route provides a starting point for synthesis.
Industrial Production: While industrial-scale production methods specifically for this compound are not widely documented, it can be synthesized in the laboratory using established organic chemistry techniques.
Análisis De Reacciones Químicas
Reactivity: 2-Amino-2-(3-methylthiophen-2-yl)acetamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Acetylation: The amino group can be acetylated to form the acetamide.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Acetylation: Acetic anhydride or acetyl chloride.
Major Products: The major products depend on the specific reaction conditions. For example, acetylation of the amino group yields this compound.
Aplicaciones Científicas De Investigación
2-Amino-2-(3-methylthiophen-2-yl)acetamide finds applications in:
Medicinal Chemistry: It could serve as a scaffold for designing potential drugs.
Materials Science: Its thienyl moiety may contribute to novel materials.
Biological Studies: Investigating its interactions with enzymes or receptors.
Mecanismo De Acción
The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets, possibly related to its thienyl and amino groups.
Comparación Con Compuestos Similares
While no direct analogs are widely known, researchers may compare it to other thienyl-containing compounds for structural similarities and unique features.
Propiedades
Fórmula molecular |
C7H10N2OS |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
2-amino-2-(3-methylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2OS/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H2,9,10) |
Clave InChI |
QIENIEYASRFEBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)







![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)




